molecular formula C14H18N2O B1612017 4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL CAS No. 262593-61-3

4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL

Cat. No. B1612017
M. Wt: 230.31 g/mol
InChI Key: JMNMBGOOOAEWLE-UHFFFAOYSA-N
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Patent
US06562809B1

Procedure details

To a solution of 5-bromo-1H-indole (5.0 g, 25.5 mmol) in THF at −10° C. under argon, was added a solution of potassium hydride (1.13 g, 28.1 mmol) in THF (7 mL). The reaction mixture was then cooled to −78° C., and t-butyllithium (52.5 mL of a 1.7 M solution in pentane, 89.3 mmol) was added slowly, via syringe. The mixture was stirred for 15 minutes, and 1-methyl-4-piperidone (6.75 mL, 54.8 mmol) was quickly added. After the mixture was stirred at −78 ° C. for one hour, the solution was warmed to −20° C. and poured into a mixture of a buffer solution (20 mL, pH 7.0) and ethyl acetate (30 mL). The organic layer was washed with brine (30 mL) and dried (Na2SO4). The product was purified by column chromatography over silica gel using 5% 2M ammonia in methanol in dichloromethane as the eluent to provide the title compound (1.95 g, 35%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
35%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[H-].[K+].C([Li])(C)(C)C.[CH3:18][N:19]1[CH2:24][CH2:23][C:22](=[O:25])[CH2:21][CH2:20]1>C1COCC1.CCCCC.C(OCC)(=O)C>[NH:7]1[C:8]2[C:4](=[CH:3][C:2]([C:22]3([OH:25])[CH2:23][CH2:24][N:19]([CH3:18])[CH2:20][CH2:21]3)=[CH:10][CH:9]=2)[CH:5]=[CH:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Name
Quantity
1.13 g
Type
reactant
Smiles
[H-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Three
Name
Quantity
6.75 mL
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Four
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the mixture was stirred at −78 ° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to −20° C.
WASH
Type
WASH
Details
The organic layer was washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography over silica gel using 5% 2M ammonia in methanol in dichloromethane as the eluent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C=CC2=CC(=CC=C12)C1(CCN(CC1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.